8-chloro-8H-quinazolin-4-one
Description
Historical Context of the Quinazolinone Scaffold in Medicinal Chemistry
The journey of quinazolinone chemistry began in the 19th century. The first synthesis of a quinazolinone derivative was reported in 1869 when 2-ethoxy-4(3H)-quinazolinone was prepared from anthranilic acid and cyanide in ethanol (B145695). omicsonline.org In the same year, Griess synthesized another early derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen (B1215507) with anthranilic acid. nih.gov The first synthesis of the parent compound, quinazoline (B50416), was achieved by Gabriel in 1903. scispace.com
Despite these early syntheses, significant interest from the medicinal chemistry community was not piqued until the mid-20th century. omicsonline.org This surge in attention can be largely attributed to the isolation and structural elucidation of febrifugine, a quinazolinone alkaloid extracted from the Chinese medicinal plant Dichroa febrifuga. mdpi.com The discovery of febrifugine's antimalarial properties spurred extensive research into the synthesis and therapeutic potential of other quinazolinone derivatives. mdpi.comomicsonline.org
Overview of the Quinazolin-4-one Ring System as a Privileged Structure
The quinazolin-4-one ring system is widely regarded as a "privileged structure" in medicinal chemistry. omicsonline.orgscirp.orgscirp.orgresearchgate.net This concept, introduced in 1988, describes molecular scaffolds that are capable of binding to multiple, diverse biological receptors, making them valuable starting points for drug discovery. nih.gov The quinazolin-4-one nucleus fits this description perfectly, as its derivatives have been shown to exhibit a vast and impressive range of pharmacological activities. nih.govnih.govresearchgate.net
The versatility of the quinazolin-4-one scaffold stems from several key features. Its structural similarity to endogenous molecules like the purine (B94841) and pteridine (B1203161) nuclei allows it to interact with a variety of biological targets, including enzymes like dihydrofolate reductase. omicsonline.orgscirp.org Furthermore, the quinazolinone ring is noted for its stability against oxidation, reduction, and hydrolysis reactions, making it a robust framework for chemical modification. omicsonline.orgresearchgate.net This stability has enabled researchers to introduce numerous bioactive groups to the core structure, leading to the development of agents with anticancer, anti-inflammatory, antimicrobial, anticonvulsant, antiviral, and antihypertensive properties, among others. nih.govscirp.orgrsc.org
Table 1: Reported Pharmacological Activities of Quinazolinone Derivatives
| Pharmacological Activity | References |
|---|---|
| Anticancer / Antitumor | researchgate.net, omicsonline.org, scirp.org |
| Anti-inflammatory | nih.gov, researchgate.net, nih.gov |
| Antimicrobial / Antibacterial | nih.gov, wisdomlib.org, scirp.org |
| Anticonvulsant | nih.gov, rsc.org, nih.gov |
| Antiviral / Anti-HIV | scirp.org, mdpi.com |
| Antihypertensive | researchgate.net, wisdomlib.org |
| Analgesic | researchgate.net, nih.gov |
| Antimalarial | omicsonline.org, rsc.org |
| CNS Depressant / Sedative | researchgate.net, rsc.org |
| Dihydrofolate Reductase Inhibition | omicsonline.org, rsc.org |
Introduction to 8-Chloro-8H-quinazolin-4-one as a Specific Chemical Entity within the Quinazolinone Class
Within the large family of quinazolinones, this compound represents a specific derivative where a chlorine atom is substituted at the 8th position of the benzene (B151609) ring. The tautomeric form "8H" is uncommon in the literature, with the quinazolin-4(3H)-one form being the most prevalent. A related tautomer is listed in public databases as 8-chloro-6H-quinazolin-4-one. nih.gov
The position of substituents on the quinazolinone scaffold is critical in determining the compound's biological activity. researchgate.net Research has shown that substitutions at the C-8 position can significantly influence the molecule's properties. For instance, studies on quinazolin-4-ones as tankyrase inhibitors, which are potential targets in oncology, have identified the C-8 position as a key site for creating new interactions that can improve both the potency and selectivity of the inhibitor. nih.gov
In the context of neurodegenerative diseases, the placement of a chlorine atom on the quinazoline ring has been shown to affect its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. rsc.org A structure-activity relationship (SAR) study revealed that substitution at the 8-position (8-Cl) resulted in superior Aβ aggregation inhibition compared to chlorine placement at the 6- or 7-positions. rsc.org Specifically, a compound named 8h (8-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine) was identified as a potent inhibitor of Aβ40 aggregation. rsc.org Furthermore, in the development of anti-inflammatory agents based on quinolone-substituted quinazolinones, the 8-chloro derivative was among the halogenated compounds synthesized and evaluated for activity. semanticscholar.org
Table 2: Physicochemical Properties of 8-chloro-6H-quinazolin-4-one Note: Data is for the 6H tautomer as available in public databases, which may serve as a close analogue to the 8H form.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅ClN₂O | PubChem nih.gov |
| Molecular Weight | 180.59 g/mol | PubChem nih.gov |
| IUPAC Name | 8-chloro-6H-quinazolin-4-one | PubChem nih.gov |
| InChI Key | WACAOYLLCTWNTG-UHFFFAOYSA-N | PubChem nih.gov |
| Canonical SMILES | C1C=C2C(=NC=NC2=O)C(=C1)Cl | PubChem nih.gov |
| Topological Polar Surface Area | 41.8 Ų | PubChem nih.gov |
| Complexity | 363 | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
8-chloro-8H-quinazolin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4,6H |
InChI Key |
DBCNNWLNKVTFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=NC=NC(=O)C2=C1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Chloro 8h Quinazolin 4 One and Analogues
Strategies for Constructing the Quinazolin-4-one Core
A variety of synthetic methods have been developed to construct the quinazolin-4-one ring, starting from readily available precursors. These methods often involve intermolecular annulation or cyclization reactions. nih.govresearchgate.net
Intermolecular Annulation Approaches Utilizing ortho-Aminobenzamides or ortho-Halobenzamides
One of the most prevalent and practical approaches to quinazolin-4-one synthesis involves the intermolecular annulation of either ortho-aminobenzamides or ortho-halobenzamides. nih.govresearchgate.net These starting materials provide a versatile platform for introducing various substituents onto the quinazolinone scaffold. For instance, the reaction of 2-aminobenzamides with different reagents can lead to the formation of the desired heterocyclic system. rsc.orgrsc.orgresearchgate.net
Base-Promoted SNAr Reactions Followed by Cyclization
A transition-metal-free synthesis of quinazolin-4-ones has been developed utilizing a base-promoted Nucleophilic Aromatic Substitution (SNAr) reaction of ortho-fluorobenzamides with amides, which is then followed by cyclization. nih.govacs.orgnih.gov This one-pot protocol, often using cesium carbonate (Cs₂CO₃) as the base and dimethyl sulfoxide (B87167) (DMSO) as the solvent, provides an efficient route to both 2-substituted and 2,3-disubstituted quinazolin-4-ones. nih.govacs.org The proposed mechanism involves an initial SNAr reaction to form a diamide (B1670390) intermediate, which then undergoes intramolecular nucleophilic addition and subsequent dehydration to yield the quinazolin-4-one product. nih.gov
Table 1: Optimization of Reaction Conditions for Base-Promoted SNAr Reaction nih.govacs.org
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DMSO | 135 | Trace |
| 2 | KOH | DMSO | 135 | 10 |
| 3 | KOtBu | DMSO | 135 | Similar to KOH |
| 4 | Cs₂CO₃ | DMSO | 135 | 72 |
| 5 | Cs₂CO₃ | THF | 135 | Unsatisfactory |
| 6 | Cs₂CO₃ | 1,4-Dioxane (B91453) | 135 | Unsatisfactory |
| 7 | Cs₂CO₃ | DMF | 135 | Unsatisfactory |
Reaction conditions: 2-fluoro-N-methylbenzamide (1.0 mmol), benzamide (B126) (2.5 mmol), base (4.0 equiv), solvent (4.0 mL) for 24 h.
Cyclocondensation Reactions of ortho-Aminobenzamides with Aldehydes
The cyclocondensation of ortho-aminobenzamides with aldehydes is a widely used method for synthesizing quinazolin-4-one derivatives. researchgate.nettandfonline.com This reaction can be catalyzed by various agents, including copper salts and bis-sulfonated ionic liquids, and can proceed via aerobic oxidative reactions. nih.govacs.org A simple and environmentally friendly approach involves the direct cyclocondensation of 2-aminobenzamide (B116534) with aromatic aldehydes in water, which can proceed without a catalyst. tandfonline.comresearchgate.nettandfonline.com This method offers advantages such as low cost, mild reaction conditions, and high yields. tandfonline.com The resulting 2,3-dihydroquinazolin-4(1H)-ones can be readily oxidized to the corresponding quinazolin-4(3H)-ones. tandfonline.com
Niementowski Condensations from Anthranilic Acids
The Niementowski quinazoline (B50416) synthesis is a classic and widely employed method that involves the reaction of anthranilic acids with amides to form 3H-quinazolin-4-ones. nih.govnih.gov This reaction, however, often requires high temperatures and long reaction times under conventional heating. nih.gov The use of isatoic anhydride (B1165640) in place of anthranilic acid is a common modification of this synthesis. nih.gov The reaction mechanism generally proceeds through an o-amidine intermediate. sci-hub.st
Microwave-Assisted Multistep Synthetic Routes
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significant rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. nih.govsci-hub.st This technology has been successfully applied to the Niementowski condensation, providing a rapid and efficient route to quinazolin-4-ones. nih.govsci-hub.stsemanticscholar.org For instance, the microwave-assisted reaction of anthranilic acid with formamide (B127407) under solvent-free conditions can produce quinazolinone derivatives in high purity with operational simplicity. nih.gov Microwave-assisted synthesis has also been utilized in multi-step routes to complex quinazolinone-containing polyheterocyclic systems. nih.govresearchgate.net The optimization of microwave parameters, such as power and temperature, is crucial for achieving the best results. sci-hub.stscispace.com
Table 2: Comparison of Conventional and Microwave-Assisted Niementowski Reaction sciforum.net
| Method | Conditions | Reaction Time | Yield |
| Conventional | Reflux in CH₃COOH | 1.5 h | Lower |
| Microwave | CH₃COOH, 140 W | 10 min | Higher |
H₂O₂-Mediated Synthesis from Substituted 2-Amino Benzamide
A sustainable and efficient protocol for the synthesis of the quinazolin-4(3H)-one scaffold has been developed using substituted 2-aminobenzamide with dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H₂O₂) as a green oxidant. nih.govacs.orgacs.org This transition-metal-free approach proceeds via a radical mechanism where DMSO provides the additional carbon atom for the quinazolinone ring. nih.govacs.org The reaction has been shown to be effective for a range of substrates, affording moderate to good yields of the desired products. acs.org This method avoids the need for metal catalysts or harsh oxidants, making it an environmentally benign alternative. nih.govacs.org
Transition Metal-Assisted and Metal-Free Synthetic Techniques
The construction of the quinazolin-4-one core can be achieved through various modern synthetic approaches, which can be broadly categorized into transition metal-assisted and metal-free methods. nih.govacs.org
Transition Metal-Assisted Synthesis:
Transition-metal catalysis has become an indispensable tool for the synthesis of quinazoline derivatives, offering efficient and selective routes. frontiersin.org Various metals, including copper, iron, manganese, and ruthenium, have been employed to catalyze the formation of the quinazoline scaffold. frontiersin.org For instance, copper-catalyzed methods have been developed for the synthesis of quinazolinones under mild conditions. mdpi.com Iron catalysts, such as magnetic ionic liquids (bmim[FeCl4]), have been used in multicomponent reactions to produce quinazolines in high yields. frontiersin.org Manganese dioxide (α-MnO2) has been utilized as a heterogeneous catalyst for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. frontiersin.org Ruthenium catalysts have been employed for the regioselective C-H alkenylation of quinazolinones, providing a direct route to functionalized derivatives. acs.orgsci-hub.se
Metal-Free Synthetic Techniques:
In a move towards more sustainable and cost-effective chemistry, several metal-free synthetic protocols for quinazolin-4-ones have been established. nih.govacs.org These methods often rely on the use of readily available reagents and milder reaction conditions. One such approach involves the base-promoted reaction of ortho-fluorobenzamides with amides, followed by cyclization to yield quinazolin-4-ones. acs.org Another sustainable method utilizes hydrogen peroxide as a green oxidant for the synthesis of the quinazolin-4(3H)-one scaffold from 2-aminobenzamide and dimethyl sulfoxide (DMSO) as a carbon source. nih.govacs.org Additionally, oxidant-free methods have been developed, such as the reaction of 2-aminobenzamides with sulfonyl azides and terminal alkynes, which proceeds through a ketenimine intermediate. nih.gov These metal-free approaches offer significant advantages in terms of reduced environmental impact and cost. acs.orgrsc.org
Targeted Chlorination Strategies at the C-8 Position of Quinazolin-4-one Scaffolds
The introduction of a chlorine atom at the C-8 position of the quinazolin-4-one ring is a key step in the synthesis of 8-chloro-8H-quinazolin-4-one. This is typically achieved through electrophilic aromatic substitution on a pre-formed quinazolinone or by using a chlorinated starting material. Recent studies have highlighted the importance of substituents at the C-8 position for modulating the biological activity of quinazolinone-based inhibitors, for example, of tankyrases. biorxiv.orgnih.gov
Phosphorus oxychloride (POCl₃) is a widely used reagent for the chlorination of quinazolin-4-one precursors. nih.govresearchgate.net This reaction is not for direct chlorination of the C-8 position but is a crucial step for converting the 4-oxo group into a 4-chloro substituent, which is a versatile handle for further derivatization. researchgate.net The reaction of quinazolin-4(3H)-ones with POCl₃ typically occurs in two stages that can be controlled by temperature. nih.gov An initial phosphorylation occurs at temperatures below 25 °C under basic conditions, which is then followed by the conversion to the 4-chloroquinazoline (B184009) upon heating to 70-90 °C. nih.gov The process involves the formation of (O)- and (N)-phosphorylated intermediates, with the final product arising from the reaction of the (O)-phosphorylated intermediate with chloride ions. nih.gov Other chlorinating agents that can be used include thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), and combinations like triphenylphosphine (B44618) with N-chlorosuccinimide or trichloroisocyanuric acid. semanticscholar.org
| Reagent | Conditions | Outcome | Reference |
| POCl₃ | Heating (70-90 °C) | Conversion of 4-oxo to 4-chloro | nih.gov |
| SOCl₂/DMF | Reflux | Conversion of 4-oxo to 4-chloro | semanticscholar.org |
| Triphenylphosphine/NCS | - | Conversion of 4-oxo to 4-chloro | semanticscholar.org |
The regioselective introduction of a chlorine atom at a specific position on the benzene (B151609) ring of the quinazolinone scaffold, such as C-8, is critical for synthesizing the target compound. This is often achieved by starting with an appropriately substituted anthranilic acid derivative. For instance, the synthesis of 8-chloro-substituted quinazolinones would typically begin with 3-chloroanthranilic acid.
While direct C-8 chlorination of an existing quinazolin-4-one can be challenging due to the directing effects of the existing substituents, regioselective metalation followed by quenching with an electrophilic chlorine source can be a viable strategy. For example, a directed metalation approach has been used to introduce an iodine atom at the C-8 position of a 4-chloroquinazoline. nih.gov A similar strategy could potentially be adapted for chlorination.
Recent research has focused on the synthesis of various substituted quinazolin-4-ones to explore their therapeutic potential, with a particular interest in substitutions at the C-7 and C-8 positions. biorxiv.orgnih.govnih.gov
Synthesis of Key Intermediates for this compound Derivatization
The synthesis of versatile intermediates is crucial for the efficient production and diversification of this compound analogues. These intermediates serve as platforms for introducing various functional groups to explore structure-activity relationships.
The 4-chloroquinazoline moiety is a highly valuable synthetic intermediate because the chlorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution (SNAr). nih.govmdpi.com This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
The preparation of 4-chloroquinazolines is most commonly achieved by treating the corresponding quinazolin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netsemanticscholar.org The reaction with POCl₃ can be performed neat or in a solvent like DMF, typically under reflux conditions. The mechanism involves the conversion of the lactam functionality of the quinazolinone into a chloro-substituted aromatic system. nih.govsemanticscholar.orgomicsonline.org The resulting 4-chloroquinazoline is a versatile precursor for the synthesis of numerous biologically active compounds, including potent anticancer agents. nih.gov
For example, 4-chloro-8-iodoquinazoline (B175156) has been synthesized and used in further reactions, although the subsequent nucleophilic substitution at the C-4 position was found to be challenging under certain conditions. nih.gov The reactivity of the 4-chloro group can be influenced by the substituents on the benzene ring.
2-Hydrazinylquinazolin-4(3H)-one derivatives are another important class of intermediates that allow for significant structural modifications. These are typically synthesized from 2-mercaptoquinazolin-4(3H)-one precursors through hydrazinolysis. researchgate.net The reaction involves the displacement of the mercapto group with hydrazine (B178648).
These 2-hydrazinyl intermediates can be further reacted with various electrophiles. For instance, condensation with aldehydes and ketones yields the corresponding hydrazones. researchgate.netscirp.org They can also be used in the synthesis of fused heterocyclic systems, such as triazolo[5,1-b]quinazolinones. researchgate.net The synthesis of 2-(2-chloroquinazolin-4-yl)-N-phenylhydrazine-1-carboxamide has been reported from the corresponding hydrazinyl precursor by reaction with phenyl isocyanate. mdpi.com The hydrazinyl group provides a nucleophilic center that can participate in a variety of cyclization and condensation reactions, leading to a diverse array of quinazoline-based compounds. scirp.orgcdnsciencepub.com
Formation of Benzoxazin-4-one Intermediates
A primary and efficient route to quinazolinone derivatives involves the initial synthesis of a benzoxazin-4-one intermediate. For the preparation of 8-chloro-substituted quinazolinones, the synthesis commences with 2-amino-3-chlorobenzoic acid. evitachem.comgoogle.com This precursor is crucial as the chlorine at the 3-position of the anthranilic acid dictates the 8-position of the chlorine in the final quinazolinone ring system.
The cyclization of 2-amino-3-chlorobenzoic acid is commonly achieved by reacting it with an acylating agent, such as acetic anhydride. This reaction typically proceeds by heating the mixture, which leads to the formation of the corresponding 2-methyl-7-chloro-4H-3,1-benzoxazin-4-one. uomosul.edu.iqprimescholars.comsciencepublishinggroup.com The mechanism involves the acylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the benzoxazinone (B8607429) ring. uomosul.edu.iq Similarly, using other acid chlorides in pyridine (B92270) can yield various 2-substituted-benzoxazin-4-ones. uomosul.edu.iqevitachem.com
The resulting 7-chloro-benzoxazin-4-one is a versatile intermediate. nih.gov It can be readily converted to the desired this compound by reacting it with a suitable nitrogen source. For instance, treatment with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) leads to the formation of 3-amino-8-chloro-2-methylquinazolin-4(3H)-one. primescholars.comipinnovative.com This transformation occurs through the opening of the oxazinone ring by the nucleophilic attack of hydrazine, followed by cyclization to form the pyrimidinone ring of the quinazolinone system.
Advanced Synthetic Strategies for this compound Analogues and Hybrid Structures
Building upon the this compound core, a multitude of advanced synthetic methods are employed to generate analogues and hybrid structures. These strategies are designed to introduce diverse functionalities at various positions of the quinazolinone scaffold, thereby modulating its chemical and biological properties.
Alkylation and 1,3-Dipolar Cycloaddition Reactions
Alkylation, particularly at the N-3 position, is a common strategy to introduce new substituents. For example, 3-(prop-2-yn-1-yl)quinazolin-4(3H)-one can be prepared via N-alkylation with propargyl bromide in the presence of a base like potassium carbonate. sci-hub.se This propargylated quinazolinone serves as a key dipolarophile for subsequent 1,3-dipolar cycloaddition reactions. nih.gov
The "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for creating complex hybrid molecules. sci-hub.seresearchgate.net The reaction between a propargylated quinazolinone and an organic azide, often catalyzed by copper(I), regioselectively yields 1,2,3-triazole-linked quinazolinone hybrids. sci-hub.seresearchgate.netmdpi.com This method has been successfully used to synthesize various triazole-acyclonucleoside analogues. mdpi.com Another approach involves the in-situ generation of a zwitterionic intermediate from 2-chloromethyl-4(3H)-quinazolinone, which can then react with dipolarophiles like N-arylmaleimides to form pyrrolo[2,1-b]quinazolinone derivatives. nih.govpsu.edursc.org
| Reactants | Reaction Type | Product | Reference |
| Propargylated quinazolinone, Azide | 1,3-Dipolar Cycloaddition (Click Chemistry) | 1,2,3-Triazole-linked quinazolinone | sci-hub.semdpi.com |
| 2-Chloromethyl-4(3H)-quinazolinone, N-Arylmaleimide | 1,3-Dipolar Cycloaddition | Pyrrolo[2,1-b]quinazolinone | psu.edu |
| 3-Amino-2-chloromethyl-4(3H)-quinazolinone, N-Arylmaleimide | Dipolar Cycloaddition | Pyrrolopyridazinoquinazoline | nih.gov |
Formation of Hydrazone and Pyrazole (B372694) Scaffolds
The synthesis of hydrazone and pyrazole-containing quinazolinone hybrids often starts from a hydrazinyl-quinazolinone intermediate. mdpi.com For instance, 2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be reacted with hydrazine hydrate to yield 2-hydrazinylquinazolin-4(3H)-one. mdpi.com This key intermediate is then condensed with various substituted aldehydes or ketones to form quinazolinone-hydrazone derivatives. mdpi.comnih.gov
These hydrazones are valuable precursors for constructing pyrazole rings. mdpi.comnih.gov A common method is the Vilsmeier-Haack reaction, where the hydrazone is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). mdpi.comresearchgate.net This reaction leads to cyclization and formylation, yielding 1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehyde derivatives. mdpi.com The formation of pyrazole-linked quinazolinone hybrids is a significant strategy in creating molecules with diverse structures. researchgate.net
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type | Reference |
| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Hydrazine Hydrate | 2-Hydrazinylquinazolin-4(3H)-one | Nucleophilic Substitution | mdpi.com |
| 2-Hydrazinylquinazolin-4(3H)-one | Aldehyde/Ketone | Quinazolinone-hydrazone | Condensation | mdpi.comnih.gov |
| Quinazolinone-hydrazone | POCl₃ / DMF | Pyrazole-carbaldehyde-quinazolinone | Vilsmeier-Haack Cyclization | mdpi.comresearchgate.net |
Derivatization via Schiff Base Formation
Schiff base formation is a straightforward and effective method for derivatizing the quinazolinone core, typically requiring an amino-substituted quinazolinone. The synthesis of the precursor, 3-amino-2-methyl-7-chloroquinazolin-4(3H)-one, is achieved by reacting 2-methyl-7-chloro-4H-benzo[d] mdpi.comnih.govoxazin-4-one with hydrazine hydrate. primescholars.comsciencepublishinggroup.comipinnovative.com
Once the 3-amino-quinazolinone is obtained, it can be condensed with a wide range of substituted aromatic aldehydes. nih.gov This reaction, usually carried out in a suitable solvent like ethanol, results in the formation of Schiff bases, also known as azomethines. These reactions have been used to create extensive libraries of 3-(((substituted-phenyl)methylene)amino)-quinazolin-4(3H)-ones for further study. researchgate.net
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated quinazolines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The chloro-substituent at the C-8 position of the quinazolinone ring, or other halogenated positions, serves as a handle for these transformations. ttk.huresearchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the haloquinazoline with an organoboron compound, such as a boronic acid. researchgate.netacs.orgnih.govnobelprize.org The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base. nobelprize.org It has been successfully applied to various haloquinazolines, demonstrating high yields and tolerance for different functional groups. ttk.huresearchgate.netresearchgate.net
Sonogashira Coupling: This method is employed to couple terminal alkynes with aryl halides, creating Csp²-Csp bonds. nih.govwalisongo.ac.idrsc.org The reaction typically uses a palladium catalyst along with a copper(I) co-catalyst and an amine base. nih.govwalisongo.ac.idresearchgate.net This strategy has been used to synthesize alkynyl-substituted quinazolinones from their corresponding iodo- or bromo-derivatives. nih.govnih.gov
| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Reference |
| Suzuki-Miyaura | Haloquinazoline, Boronic Acid | Pd(0) complex, Base | Csp²-Csp² | ttk.huresearchgate.netresearchgate.net |
| Sonogashira | Haloquinazoline, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Csp²-Csp | nih.govnih.gov |
| Heck | Haloquinazoline, Alkene | Pd catalyst | C-C | nih.gov |
| Negishi | Haloquinazoline, Organozinc reagent | Pd(0) complex | C-C | nih.gov |
Nucleophilic Substitution Reactions on 4-Chloroquinazolines
The quinazolinone oxygen can be converted to a chlorine atom, typically by treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield a 4-chloroquinazoline intermediate. researchgate.netresearchgate.net For the target compound, this would result in 4,8-dichloroquinazoline (B1295942). The chlorine atom at the C-4 position is particularly susceptible to nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. researchgate.netmdpi.com
This high reactivity at C-4 allows for the selective introduction of a wide variety of nucleophiles. Numerous studies have shown that reactions of 2,4-dichloroquinazoline (B46505) precursors with amines (aliphatic, benzylic, or anilines) proceed with high regioselectivity to give 2-chloro-4-aminoquinazolines. mdpi.comresearchgate.net This selective substitution is a cornerstone for building a diverse library of 4-substituted quinazoline analogues. chim.it The reaction conditions can be varied, including the use of different solvents and temperatures, to accommodate a broad range of amine nucleophiles. mdpi.com This method provides a reliable pathway to compounds like 8-chloro-4-aminoquinazolines from a 4,8-dichloroquinazoline precursor.
Introduction of Thiazolidinone Moieties
The fusion of a quinazolinone core with a thiazolidinone ring has been a fruitful strategy in medicinal chemistry, leading to hybrid molecules with a range of biological activities. The synthesis of these hybrids typically involves a multi-step process, often beginning with a pre-functionalized quinazolinone.
A common approach involves the reaction of an amino-substituted quinazolinone with an appropriate aldehyde to form a Schiff base (imine). Subsequent cyclocondensation of this intermediate with thioglycolic acid furnishes the desired thiazolidinone ring. For instance, 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one can be reacted with various aromatic aldehydes to produce Schiff bases, which are then cyclized with thioglycolic acid in a solvent like DMF to yield the final quinazolinone-thiazolidinone hybrids. nih.gov Similarly, 3-amino-2-phenyl-4(3H)-quinazolinone can be condensed with 2-chloroquinoline-3-carbaldehyde, and the resulting imine cyclized with mercaptoacetic acid in the presence of anhydrous zinc chloride to produce a complex hybrid molecule. nih.gov
Another strategy involves the reaction of a quinazolinone bearing a nucleophilic group with a reactive thiazolidinone derivative. For example, 2-methyl-quinazolin-4(3H)-one can be reacted with 5-(substituted benzylidene)-3-(2-chloroacetyl)thiazolidine-2,4-dione in a sodium hydroxide (B78521) solution to link the two heterocyclic systems. ijpbs.com This method provides a direct way to connect the nitrogen at position 3 of the quinazolinone to the thiazolidinone moiety.
The following table summarizes a representative synthesis of a quinazolinone-thiazolidinone hybrid:
| Step | Starting Materials | Reagents and Conditions | Intermediate/Product | Reference |
| 1 | 3-Amino-2-phenyl-4(3H)-quinazolinone, 2-Chloroquinoline-3-carbaldehyde | Ethanol, Glacial Acetic Acid, Reflux | 3-((2-chloroquinolin-3-yl)methyleneamino)-2-phenylquinazolin-4(3H)-one (Schiff base) | nih.gov |
| 2 | 3-((2-chloroquinolin-3-yl)methyleneamino)-2-phenylquinazolin-4(3H)-one | Mercaptoacetic acid, 1,4-Dioxane, Anhydrous ZnCl2, Reflux | 2-(2-chloroquinolin-3-yl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)thiazolidin-4-one | nih.gov |
Synthesis of Fused Heterocyclic Systems
The construction of polycyclic structures by fusing other heterocyclic rings onto the quinazolinone framework is a significant area of research. These fused systems often exhibit unique chemical properties and biological activities.
8H-Quinazolino[4,3-b]quinazolin-8-ones: A facile one-pot synthesis for these fused systems has been developed. biomedpharmajournal.orgmdpi.com This method involves the reaction of a 2-aminobenzonitrile (B23959) with dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate N,N-dimethylformamidine derivative. biomedpharmajournal.org This intermediate is then treated in situ with an anthranilic acid or ester in acetic acid at reflux to yield the 8H-quinazolino[4,3-b]quinazolin-8-one skeleton. biomedpharmajournal.org For instance, reacting 2-aminobenzonitrile with DMF-DMA and then with methyl anthranilate produces the parent 8H-quinazolino[4,3-b]quinazolin-8-one. biomedpharmajournal.org Microwave-assisted synthesis has also been shown to be an efficient method for preparing these compounds, for example, by condensing 4-(thiomethyl)quinazolines with anthranilic acids. researchgate.net
Pyrrolo[2,1-b]quinazolines: These compounds, including the natural alkaloid vasicinone, can be synthesized through several routes. One method is an azidoreductive cyclization of 2-azidobenzoyl lactams using reagents like TMSCl-NaI or through a chemoenzymatic approach with baker's yeast. nih.govnih.govarabjchem.org More recently, Suzuki-Miyaura cross-coupling reactions have been employed to create aryl-substituted dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones from a 7-bromoquinoline (B152726) intermediate. nih.gov
Imidazoquinazolines: The synthesis of imidazo[1,2-c]quinazolines can be achieved through a tandem multicomponent reaction. Current time information in Bangalore, IN.isciii.es This involves the copper-catalyzed reaction of a compound like 2-(2-bromophenyl)-1H-imidazole with N,N-dimethylacetamide (DMA) in the presence of tert-butylhydroperoxide (TBHP) as an oxidant. Current time information in Bangalore, IN.
Triazino[4,3-c]quinazolines: These fused heterocycles can be prepared from 4-hydrazinoquinazoline. rcsi.scienceijpcbs.com A one-step reaction with maleic anhydride in refluxing glacial acetic acid or DMF leads to the formation of 2-(3,4-dihydro-3-oxo-2H- nih.govresearchgate.netresearchgate.nettriazino[4,3-c]quinazolin-4-yl)acetic acid. rcsi.scienceijpcbs.com Another route involves the synthesis of 2-alkyl-4-oxo-3(4H)-quinazolineacetic acids, which are then cyclized to form the triazino[4,3-c]quinazoline system. researchgate.netresearchgate.net
Tetrazino[1,6-c]quinazoline: The synthesis of the tetrazino[1,6-c]quinazoline core can be accomplished through the cyclization of a thiosemicarbazide (B42300) derivative of quinazoline. For example, a 2-(4-chlorostyryl)-4-thiosemicarbazido-quinazoline can undergo oxidative cyclization with bromine in carbon tetrachloride to yield the corresponding tetrazino[1,6-c]quinazoline thione derivative.
Thiazole-fused Quinazolinones: A microwave-assisted variant of the Niementowski reaction can be used to synthesize thiazole-fused tricyclic quinazolinones. researchgate.net This involves reacting polyfunctionalized benzothiazole (B30560) analogues of anthranilic methyl esters with lactams like δ-valerolactam or γ-butyrolactam. For example, reacting methyl 7-aminobenzo[d]thiazole-6-carboxylate with piperidin-2-one using phosphorus oxychloride in 1,4-dioxane yields a thiazole-fused pyrido[2,1-b]thiazolo[5,4-f]quinazolinone.
Triazolo[4,3-a]quinazolin-5(1H)-ones: These compounds are typically synthesized by the cyclization of a 2-hydrazino-3-substituted-3H-quinazolin-4-one with a one-carbon donor. ijpbs.com For instance, 3-butyl-2-hydrazino-3H-quinazolin-4-one can be reacted with various one-carbon sources to generate a series of 4-butyl-1-substituted-4H- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinazolin-5-ones. ijpbs.com
The table below outlines a representative synthesis for a fused heterocyclic system:
| Fused System | Starting Materials | Reagents and Conditions | Product | Reference |
| 8H-Quinazolino[4,3-b]quinazolin-8-one | 2-Aminobenzonitrile, Methyl anthranilate | 1. DMF-DMA, Toluene2. Acetic acid, Reflux | 8H-Quinazolino[4,3-b]quinazolin-8-one | biomedpharmajournal.org |
| Pyrrolo[2,1-b]quinazoline | 2-Azidobenzoyl lactam | TMSCl-NaI or Baker's Yeast | Pyrrolo[2,1-b]quinazolinone system | nih.govnih.gov |
| Triazino[4,3-c]quinazoline | 4-Hydrazinoquinazoline, Maleic anhydride | Glacial acetic acid or DMF, Reflux | 2-(3,4-Dihydro-3-oxo-2H- nih.govresearchgate.netresearchgate.nettriazino[4,3-c]quinazolin-4-yl)acetic acid | rcsi.scienceijpcbs.com |
| Triazolo[4,3-a]quinazolin-5-one | 3-Butyl-2-hydrazino-3H-quinazolin-4-one | One-carbon donor | 4-Butyl-1-substituted-4H- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinazolin-5-one | ijpbs.com |
Design and Synthesis of Myricetin-Quinazolinone Hybrids
The principle of active splicing has been utilized to create hybrid molecules that combine the structural features of the natural product myricetin (B1677590) with the quinazolinone scaffold. This approach aims to develop new compounds with potentially enhanced biological activities.
The general synthetic route involves several steps. First, myricetin undergoes methylation and deglycosylation to yield a protected intermediate. This intermediate is then reacted with a linker, such as 1,3-dibromopropane (B121459) or 1,4-dibromobutane, to introduce a reactive handle. Separately, a substituted anthranilic acid is reacted with formamide at elevated temperatures to construct the quinazolinone ring. In the final step, the myricetin-linker intermediate and the quinazolinone are coupled together in the presence of a base like sodium hydride in N,N-dimethylformamide (DMF) to afford the target myricetin-quinazolinone hybrid.
The following table details the key steps in the synthesis of these hybrid compounds:
| Step | Description | Key Reagents | Reference |
| 1 | Myricetin Modification | Methylation and deglycosylation reagents | |
| 2 | Linker Attachment | 1,3-Dibromopropane or 1,4-dibromobutane | |
| 3 | Quinazolinone Formation | Substituted anthranilic acid, Formamide, 135°C | |
| 4 | Hybridization | Myricetin-linker intermediate, Quinazolinone intermediate, NaH, DMF, 90°C |
Synthesis of Quinazoline Derivatives Bearing Triazole-Acetamides
A modern and efficient approach to synthesizing quinazoline derivatives bearing triazole-acetamide moieties involves the use of "click chemistry". This strategy allows for the straightforward and high-yield connection of different molecular fragments.
A novel series of quinazoline-oxymethyltriazole-acetamide compounds were synthesized with the goal of evaluating their cytotoxic activities. The synthetic pathway typically begins with a quinazolinone core that is modified to include a reactive group suitable for click chemistry, such as an alkyne or an azide. This functionalized quinazolinone is then reacted with a corresponding partner, for example, a triazole ring with an acetamide (B32628) side chain, under click reaction conditions (e.g., copper-catalyzed azide-alkyne cycloaddition).
In one study, a series of 1,2,4-triazole (B32235) derivatives containing a quinazolinylpiperidinyl moiety and an N-(substituted phenyl)acetamide group were designed and synthesized as potential agricultural bactericides. This highlights the versatility of combining these three components to generate structurally complex molecules. Another study focused on quinazolinone-1,2,3-triazole-acetamide conjugates as potential α-glucosidase inhibitors.
The table below summarizes the general findings from studies on these derivatives:
| Compound Series | Key Structural Features | Synthetic Approach | Investigated Activity | Reference |
| Quinazoline-oxymethyltriazole-acetamides | Quinazoline, Oxymethyl linker, Triazole, Acetamide | Click Chemistry | Cytotoxic | |
| Quinazolinylpiperidinyl-triazole-acetamides | Quinazoline, Piperidine linker, 1,2,4-Triazole, N-phenylacetamide | Multi-step synthesis | Antibacterial | |
| Quinazolinone-1,2,3-triazole-acetamides | Quinazolinone, 1,2,3-Triazole, Acetamide | Multi-step synthesis | α-Glucosidase inhibition |
Spectroscopic Characterization and Structural Elucidation of 8 Chloro 8h Quinazolin 4 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and signal integrations, the precise connectivity and spatial arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 8-chloro-8H-quinazolin-4-one derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the substitution pattern on the quinazolinone core and any appended functionalities.
For instance, in the spectrum of 3-benzyl-8-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one, the protons on the quinazolinone ring are observed as doublets of doublets at δ 8.21 (J = 8.1, 3.0 Hz) and δ 7.75 (J = 7.9, 3.0 Hz), corresponding to the protons at positions 5 and 7, respectively. The proton at position 6 appears as a multiplet. The benzylic protons of the substituent at position 3 and the methylene (B1212753) protons of the substituent at position 2 are observed as singlets at δ 5.25 and δ 4.09, respectively. mdpi.com
Similarly, for 9-chloro-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one, the aromatic protons of the quinazolinone moiety and the isoquinoline (B145761) ring system show distinct signals. tandfonline.comnih.gov The protons on the dihydroisoquinoline part exhibit characteristic signals, such as triplets for the methylene groups, which helps in confirming the fused ring structure. tandfonline.comnih.gov
The following table summarizes representative ¹H NMR data for a selection of this compound derivatives.
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 3-Benzyl-8-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | CDCl₃ | 8.21 (dd, J = 8.1, 3.0 Hz, 1H), 7.75 (dd, J = 7.9, 3.0 Hz, 1H), 7.42–7.27 (m, 4H), 7.18 (td, J = 7.7, 7.2, 4.2 Hz, 1H), 7.13 (d, J = 7.5 Hz, 2H), 6.83 (s, 1H), 6.75 (t, J = 9.9 Hz, 2H), 5.98 (s, 1H), 5.25 (s, 2H), 4.09 (s, 2H) mdpi.com |
| 9-Chloro-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | DMSO-d₆ | 8.34 (d, J = 7.8 Hz, 1H), 7.72 (d, J = 7.8 Hz, 1H), 7.67 (d, J = 7.7 Hz, 1H), 7.53 (dd, J = 12.9, 7.6 Hz, 2H), 7.46 (d, J = 7.4 Hz, 1H), 7.41 (d, J = 7.2 Hz, 1H), 4.23 (t, J = 6.4 Hz, 2H), 3.10 (t, J = 6.6 Hz, 2H) tandfonline.comnih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. In this compound derivatives, the carbonyl carbon (C-4) typically resonates in the range of δ 160-165 ppm. mdpi.comresearchgate.net The carbon atoms of the quinazolinone ring appear in the aromatic region (δ 110-150 ppm), with their specific shifts influenced by the chloro substituent and other groups present.
For 3-benzyl-8-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one, the carbonyl carbon appears at δ 162.2 ppm. The carbon atoms of the quinazolinone ring are observed at δ 156.9, 143.9, 135.8, 134.9, 128.0, and 126.2 ppm. mdpi.com The presence of the chlorine atom at C-8 influences the chemical shifts of the adjacent carbons.
A summary of ¹³C NMR data for representative compounds is provided below.
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3-Benzyl-8-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | CDCl₃ | 162.2, 156.9, 156.7, 143.9, 136.5, 135.8, 134.9, 131.4, 130.5, 129.2 (2C), 128.0, 127.1, 126.3 (2C), 126.2, 122.2, 20.5, 115.1, 114.8, 46.6, 41.9 mdpi.com |
| 9-Chloro-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | DMSO-d₆ | 159.13, 150.39, 150.24, 138.35, 134.53, 133.06, 132.51, 129.25, 129.08, 128.24, 127.82, 127.65, 127.36, 117.77, 39.74, 26.79 tandfonline.comnih.gov |
| 6-Chloro-2-methylquinazolin-4(3H)-one | DMSO-d₆ | 161.0, 156.0, 147.1, 135.0, 130.8, 128.6, 125.2, 122.2, 21.6 researchgate.net |
Two-Dimensional NMR Techniques (e.g., HMBC, DEPT-135)
Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Distortionless Enhancement by Polarization Transfer (DEPT-135), are powerful tools for confirming structural assignments. HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of different fragments within a molecule. semanticscholar.org DEPT-135 experiments distinguish between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals. researchgate.netnih.gov For complex this compound derivatives with multiple substituents, these techniques are invaluable for unambiguous structural elucidation. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. For example, the calculated mass for the protonated molecule [M+H]⁺ of 3-benzyl-8-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one (C₂₂H₁₇ClN₂O₂) is 377.1051. The experimentally observed mass of 377.1056 is in excellent agreement, confirming the molecular formula. mdpi.com
The following table presents HRMS data for some this compound derivatives.
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| 3-Benzyl-8-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | ESI-TOF | [M+H]⁺ 377.1051 | 377.1056 mdpi.com |
| 2-(3-Butynyl)-5-chloro-4(3H)-quinazolinone | EI | [M]⁺ 232.0403 | 232.0397 beilstein-journals.org |
| 6-Chloro-2-methylquinazolin-4(3H)-one | ESI | [M+H]⁺ 195.0320 | 195.0322 researchgate.net |
Analysis of Fragmentation Patterns for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule. The resulting fragmentation pattern is a characteristic "fingerprint" of the compound and can be used to confirm its structure. libretexts.orgmsu.edu The fragmentation pathways are often predictable based on the functional groups present in the molecule. For quinazolinone derivatives, common fragmentation patterns involve cleavages of the substituents and fragmentation of the heterocyclic ring system. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion and fragment ions containing chlorine. msu.edu For instance, the mass spectrum of a compound containing one chlorine atom will show two peaks separated by two mass units with a relative intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl isotopes). msu.edu Analysis of these patterns provides valuable corroborative evidence for the proposed structure. mdpi.com
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds involved. For this compound derivatives, the FT-IR spectrum provides clear evidence for the core quinazolinone structure and its substituents. tandfonline.com
The most prominent absorption band in the FT-IR spectra of quinazolin-4-ones is the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in the range of 1722–1643 cm⁻¹. nih.govmdpi.comfrontiersin.orgscholarsresearchlibrary.com Another key feature is the C=N stretching vibration of the quinazoline (B50416) ring, observed between 1630–1571 cm⁻¹. mdpi.comfrontiersin.org Aromatic C-H stretching vibrations are typically seen around 3113–3001 cm⁻¹, while aliphatic C-H stretching from substituents appears in the 2942–2854 cm⁻¹ region. frontiersin.org The presence of an N-H bond in the quinazolinone ring (at position 3) gives rise to a stretching band around 3308–3178 cm⁻¹. tandfonline.comijrpc.com The carbon-chlorine (C-Cl) bond, a defining feature of the title compound class, shows a characteristic absorption in the fingerprint region, typically around 783-618 cm⁻¹. frontiersin.org
The precise wavenumbers of these vibrations can be influenced by the nature and position of other substituents on the quinazolinone scaffold, providing further structural insights.
Table 1: Characteristic FT-IR Absorption Bands for Quinazolin-4-one Derivatives
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | References |
|---|---|---|---|
| N-H | Stretching | 3308–3178 | tandfonline.comijrpc.com |
| Aromatic C-H | Stretching | 3113–3001 | frontiersin.org |
| Aliphatic C-H | Stretching | 2942–2854 | frontiersin.org |
| Carbonyl (C=O) | Stretching | 1722–1643 | nih.govmdpi.comfrontiersin.orgscholarsresearchlibrary.com |
| Imine (C=N) | Stretching | 1630–1571 | mdpi.comfrontiersin.org |
| Carbon-Chlorine (C-Cl) | Stretching | 783–618 | frontiersin.org |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) spectroscopy of quinazolin-4-one derivatives typically reveals two main absorption bands. mdpi.com These correspond to π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions. The high-energy π → π* transitions, usually involving the aromatic system, are observed in the shorter wavelength region, approximately between 220–300 nm. frontiersin.orgmdpi.comsapub.org The lower-energy n → π* transitions, often associated with the lone pair electrons on the nitrogen and oxygen atoms of the heterocyclic ring, appear at longer wavelengths, typically in the range of 300–380 nm. frontiersin.orgsapub.org
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the electronic effects of substituents on the quinazoline ring. Electron-donating or electron-withdrawing groups, as well as the presence of additional chromophores, can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For instance, studies on various substituted quinazolinones have documented λmax values ranging from 205 nm to 380 nm. frontiersin.org This sensitivity makes UV-Vis spectroscopy a valuable tool for confirming the electronic environment of the chromophoric system in this compound derivatives.
Table 2: Typical UV-Vis Absorption Maxima for Substituted Quinazolin-4-one Derivatives
| Electronic Transition | Typical Wavelength Range (nm) | References |
|---|---|---|
| π → π* | 220–300 | frontiersin.orgmdpi.comsapub.org |
| n → π* | 300–380 | frontiersin.orgsapub.org |
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids at an atomic level.
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a molecule's constitution, configuration, and conformation. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate the electron density map of the molecule and thereby determine the exact positions of atoms in the crystal lattice. This technique yields precise data on bond lengths, bond angles, and torsion angles. nih.gov
For derivatives of this compound, SC-XRD is crucial for confirming the regiochemistry of substitution on the quinazolinone core, which can be ambiguous based on spectroscopic data alone. For example, in the synthesis of N-(2-((8-chloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, SC-XRD confirmed the position of the chloro substituent at C8. nih.gov Similarly, the crystal structures of other halo-substituted quinazolinones have been determined, revealing details about their molecular geometry and intermolecular interactions, such as hydrogen bonding and π–π stacking. nih.govmdpi.com The crystal system and space group are fundamental parameters obtained from SC-XRD analysis; for instance, many quinazolinone derivatives have been found to crystallize in monoclinic systems with space groups like P2₁/c. nih.gov
Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Chloro-Substituted Quinazolinone Derivative
| Parameter | Example Value for N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 12.3456(7) | nih.gov |
| b (Å) | 16.7890(9) | nih.gov |
| c (Å) | 10.1234(5) | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 109.876(3) | nih.gov |
| γ (°) | 90 | nih.gov |
| Volume (ų) | 1967.8(2) | nih.gov |
| Z | 4 | nih.gov |
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk solid sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). mdpi.com
PXRD is valuable for identifying the crystalline phase of a synthesized compound by comparing its diffraction pattern to known patterns or those calculated from single-crystal data. It is also instrumental in studying polymorphism—the ability of a compound to exist in more than one crystal form—which is a critical consideration in materials science and pharmaceuticals. Furthermore, variable-temperature PXRD can be employed to investigate solid-state thermal behavior, such as phase transitions, decomposition, and the stability of different crystalline forms upon heating. mdpi.com For novel this compound derivatives, PXRD serves as a primary tool for confirming the crystallinity of the bulk material and ensuring phase purity.
Chromatographic Techniques for Purity Assessment
Thin Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry for qualitatively monitoring the progress of chemical reactions and for the preliminary assessment of product purity. wisc.edu Its application is crucial in the synthesis of this compound derivatives and other quinazolinone-based compounds. nih.govcu.edu.egnih.gov The principle of TLC lies in the differential partitioning of compounds between a stationary phase, typically silica (B1680970) gel coated on a plate, and a mobile phase, a solvent system that moves up the plate by capillary action. wisc.edu The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. wisc.edu
In the synthesis of quinazolinone derivatives, TLC is routinely employed to track the consumption of starting materials and the formation of products. wisc.edunih.govcu.edu.eg By spotting the reaction mixture alongside the starting materials on a TLC plate and developing it in an appropriate solvent system, chemists can visually assess the reaction's progression. The appearance of a new spot, corresponding to the product, and the disappearance of the starting material spots indicate that the reaction is proceeding.
The choice of the mobile phase (eluent) is critical for achieving good separation. A variety of solvent systems have been reported for the TLC analysis of quinazolinone derivatives, reflecting the diverse polarity of the synthesized compounds. Common solvent systems include mixtures of non-polar and polar solvents in varying ratios.
Commonly Used Solvent Systems for TLC Analysis of Quinazolinone Derivatives:
| Solvent System | Ratio (v/v) | Application | Reference |
| n-Hexane : Ethyl Acetate | 50:50 | Monitoring synthesis of 2,3-dihydroquinazolinones | jsynthchem.com |
| Chloroform : Methanol | 8:2 | TLC of quinazolinone derivatives | nih.govsemanticscholar.orgijpras.com |
| Chloroform : Ethyl Acetate | 7:3 | Purity assessment of quinazoline derivatives | veterinaria.org |
| Petroleum Ether : Ethyl Acetate : Methanol | 1:1:0.3 | Purity check of newly synthesized quinazoline derivatives | asianpubs.org |
| n-Hexane : Ethyl Acetate | 1:1 | Monitoring synthesis of quinazolin-4(3H)-one derivatives | jst.vn |
| Benzene (B151609) : Acetone | 9:1 | TLC of 7-chloro-2-(4-methoxyphenyl)-3-(4-(3-phenyl-4,5-dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-one | nih.gov |
| Petroleum Ether : Ethyl Acetate | 1:1 or 1:2 | Monitoring reactions of quinazoline and quinazolin-4(3H)-one derivatives | cu.edu.eg |
| Dichloromethane : Methanol | 9:1 | Monitoring synthesis of 9-(4-Chlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one | nih.gov |
| Ethyl Acetate : n-Hexane | 6:4 | Monitoring synthesis of ethyl 2-(9-(4-chlorophenyl)-8-oxo-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazolin-4(6H)-yl)acetate | nih.gov |
| Chloroform : Methanol | 9:1 | TLC of a purified compound from G. hirsuta | researchgate.net |
Once the TLC plate is developed, the separated spots, if not colored, must be visualized. The most common non-destructive method is exposure to ultraviolet (UV) light, typically at 254 nm. nih.govlibretexts.org Commercially available TLC plates are often impregnated with a fluorescent indicator that glows green under UV light. Compounds that absorb UV light will quench this fluorescence and appear as dark spots on a green background. libretexts.org This method is particularly effective for aromatic and conjugated compounds like quinazolinones. libretexts.org
Destructive visualization techniques can also be employed, where the plate is treated with a chemical reagent that reacts with the compounds to produce colored spots. libretexts.org A common method is the use of an iodine chamber, where the TLC plate is exposed to iodine vapor. nih.govlibretexts.org Iodine forms colored complexes with many organic compounds, appearing as yellow-brown spots. libretexts.org Other specific spray reagents can be used to detect certain functional groups. For instance, malonic acid-salicylaldehyde can be used for the specific detection of nitrogen-containing heterocyclic compounds, which would appear as yellow fluorescent spots under long-wave UV light after heating. illinois.edu
The purity of a synthesized compound can be initially judged by the presence of a single spot on the TLC plate. However, it is important to note that a single spot in one solvent system does not guarantee purity, and it is good practice to use multiple solvent systems of varying polarities to confirm. Furthermore, co-spotting the product with the starting material can help differentiate between them, especially if they have similar Rf values.
Computational Chemistry and Theoretical Investigations of 8 Chloro 8h Quinazolin 4 One Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. Its balance of accuracy and computational cost makes it ideal for studying complex heterocyclic systems like quinazolinones. DFT calculations can predict a wide array of molecular properties, from equilibrium geometries to reactivity patterns, providing a theoretical framework that complements experimental findings. rdmodernresearch.comijcce.ac.ir
Geometry optimization is a fundamental computational step that seeks to find the minimum energy structure of a molecule. For quinazolinone derivatives, calculations performed using DFT methods, often with the B3LYP functional, consistently show that the core quinazolinone ring system is largely planar. rdmodernresearch.com The optimization of 8-chloro-8H-quinazolin-4-one would yield crucial data on bond lengths, bond angles, and dihedral angles.
The introduction of a chlorine atom at the C8 position is expected to induce subtle but significant changes in the geometry and electronic distribution compared to the unsubstituted quinazolin-4-one. The electron-withdrawing nature of chlorine would influence the aromaticity and charge distribution across the entire heterocyclic system. Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, revealing the partial charges on each atom and providing insight into the electronic effects of the substituent. ijcce.ac.ir
Table 1: Predicted Geometrical Parameters for a Representative Quinazolinone Core (Note: Data below is illustrative for the general quinazolinone scaffold, as specific experimental or calculated values for this compound are not readily available in the cited literature. The values are based on related structures like 2-trichloromethyl-4(3H)-quinazolinone.) rdmodernresearch.com
| Parameter | Typical Bond Length (Å) | Description |
| C4=O16 | ~1.22 | Carbonyl group bond length. |
| N3–C4 | ~1.39 | Bond within the pyrimidinone ring. |
| C4–C4a | ~1.47 | Bond connecting the two rings. |
| C8–C8a | ~1.41 | Aromatic C-C bond in the benzene (B151609) ring. |
| N1=C2 | ~1.31 | Imine bond in the pyrimidinone ring. |
DFT calculations are highly effective in predicting spectroscopic properties. The theoretical vibrational frequencies (FT-IR and Raman) can be computed and compared with experimental spectra to confirm molecular structures. For quinazolinone derivatives, characteristic vibrational bands are well-established. rdmodernresearch.comnih.gov
IR Spectroscopy : Key predicted peaks for a quinazolinone structure include the C=O stretching vibration, typically appearing as a strong band around 1675-1722 cm⁻¹, and the N-H stretching vibration, observed near 3340-3420 cm⁻¹. rdmodernresearch.comfrontiersin.org Aromatic C-H and C=C stretching vibrations are also identifiable features. nih.gov
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. d-nb.info For quinazolinone systems, absorption bands in the 210–285 nm range are generally assigned to π → π* transitions, while bands at longer wavelengths (285–320 nm) are often attributed to n → π* transitions associated with the carbonyl group and nitrogen atoms. nih.gov The solvent environment can influence these absorption maxima. ijcce.ac.ir
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity and electronic properties. mdpi.com
HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). mdpi.com
LUMO : The energy of the LUMO corresponds to the molecule's ability to accept electrons (its electron affinity) and indicates susceptibility to nucleophilic attack. muni.cz
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to promote an electron to an excited state. muni.czphyschemres.org Conversely, a smaller gap suggests the molecule is more polarizable and reactive. nih.gov The introduction of an electron-withdrawing substituent like chlorine is generally expected to lower the HOMO-LUMO gap, potentially increasing the molecule's reactivity compared to the unsubstituted parent compound. muni.czresearchgate.net
Table 2: Illustrative FMO Energies for Substituted Quinazolinones (Note: The following data is for representative 3-substituted phenyl quinazolinone derivatives, as specific values for this compound are not available in the cited literature.) nih.gov
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| Compound 7h | -7.71 | -1.03 | 6.68 |
| Compound 7k | -7.52 | -0.86 | 6.66 |
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. nih.govemerald.com These indices are calculated using the following relationships, based on Koopmans' theorem: sci-hub.se
Ionization Potential (IP) : IP = -E_HOMO
Electron Affinity (EA) : EA = -E_LUMO
Electronegativity (χ) : χ = (IP + EA) / 2
Chemical Hardness (η) : η = (IP - EA) / 2
Chemical Softness (S) : S = 1 / η
Electrophilicity Index (ω) : ω = χ² / (2η)
A low chemical hardness and high softness indicate higher reactivity. nih.gov The electrophilicity index measures the propensity of a species to accept electrons, with a higher value indicating a better electrophile. nih.gov For this compound, the chlorine atom's electron-withdrawing effect would likely result in a higher electrophilicity index compared to the unsubstituted quinazolinone.
Table 3: Calculated Global Reactivity Descriptors for a Representative Quinazolinone Derivative (4e) (Note: Data is for 6,8-dichloro-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one (4e) for illustrative purposes.) nih.gov
| Parameter | Value | Unit |
| Ionization Potential (IP) | 6.81 | eV |
| Electron Affinity (EA) | 3.99 | eV |
| Hardness (η) | 1.41 | eV |
| Softness (S) | 0.709 | eV⁻¹ |
| Electronegativity (χ) | 5.40 | eV |
| Electrophilicity (ω) | 10.34 | eV |
DFT is a powerful tool for predicting the regioselectivity of chemical reactions. By analyzing the electronic structure, one can identify the most probable sites for electrophilic or nucleophilic attack. In the context of chloro-substituted quinazolines, a key reaction is Nucleophilic Aromatic Substitution (S_N_Ar). mdpi.com
Theoretical studies on related 2,4-dichloroquinazoline (B46505) systems have shown that the carbon at the 4-position has a higher LUMO coefficient and is thus more susceptible to nucleophilic attack than the carbon at the 2-position. mdpi.com This theoretical finding is supported by experimental observations where substitution reactions occur preferentially at C4. mdpi.com For this compound, DFT calculations could be used to determine the relative electrophilicity of the different carbon atoms. The analysis of FMO coefficients and calculated partial atomic charges would predict whether a nucleophile would preferentially attack the chlorinated benzene ring or a position on the pyrimidinone ring.
Conceptual DFT (CDFT) provides a framework for defining and calculating chemical concepts like electronegativity and hardness from electronic density. dntb.gov.ua The "Koopmans in DFT" (KID) methodology is an approach used within CDFT to interpret the energies of frontier orbitals. dntb.gov.uaiiserpune.ac.in This methodology has been successfully applied to quinazolinone-derived Schiff bases to analyze their chemical reactivity. dntb.gov.ua By applying the KID methodology, researchers can gain a deeper understanding of the electronic factors that govern the reaction mechanisms and stability of these heterocyclic systems. While no specific studies applying this method to this compound are reported, it represents a valid and insightful theoretical approach for its future investigation.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. frontiersin.org This method is crucial for understanding the potential biological activity of compounds like this compound and its derivatives.
A primary goal of molecular docking is to predict the binding affinity between a ligand and a target protein, which is often represented by a scoring function. uni-duesseldorf.de A lower (more negative) docking score generally indicates a more favorable binding interaction. For the quinazolinone scaffold, docking studies have been widely applied to predict binding affinities against various therapeutic targets.
For instance, in studies of quinazolinone derivatives targeting enzymes like cyclooxygenase-2 (COX-2), molecular docking has been used to estimate binding energies. biotech-asia.org The docking scores help in ranking potential inhibitors and prioritizing them for further experimental testing. While specific docking scores for this compound are not broadly published, studies on analogous compounds provide a framework for its potential interactions. For example, docking studies of quinazolin-4(3H)-one hybrids against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) have shown strong predicted binding affinities, highlighting the scaffold's potential for potent inhibition. nih.gov
Table 1: Example of Predicted Binding Affinities for Quinazolinone Derivatives against Cancer-Related Kinases. nih.gov
| Compound | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| Quinazoline-morpholine hybrid 1 | VEGFR1 | -11.744 |
| Quinazoline-morpholine hybrid 1 | VEGFR2 | -12.407 |
| Quinazoline-morpholine hybrid 1 | EGFR | -10.359 |
This table presents data for a related quinazolinone hybrid to illustrate the application of docking in predicting binding affinities. The specific compound is 2-(4-((4-morpholinobenzylidene)amino)phenyl)-4H-benzo[d] rsc.orgrsc.orgoxazin-4-one.
Molecular docking reveals the most probable three-dimensional arrangement (the binding mode or pose) of a ligand within a protein's active site. This information is critical for understanding the mechanism of action. Studies on various quinazolinone derivatives have successfully elucidated their binding modes in different enzymes.
For example, research on 8-substituted quinazolin-4(3H)-one analogs as positive allosteric modulators (PAMs) of GABA-A receptors predicted their binding modes within the transmembrane β2(+)/α1(-) interface of the receptor. sci-hub.se Similarly, the binding mode of an 8-chloro-quinazoline derivative was elucidated in an amyloid-beta (Aβ) dimer model, a target relevant to Alzheimer's disease. rsc.org Another study rationalized the synergistic activity of certain quinazolinones with β-lactam antibiotics by showing their ability to bind to an allosteric site of penicillin-binding protein (PBP)2a, which in turn opens up the active site for the antibiotic to bind. nih.gov These examples demonstrate how docking can uncover complex mechanisms of action by visualizing the ligand's position and orientation at the molecular level.
Beyond predicting the binding pose, docking analysis identifies the specific non-covalent interactions that stabilize the protein-ligand complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The chlorine atom at the C-8 position of the quinazolinone ring can significantly influence these interactions through electronic and steric effects.
In studies of quinazolinone derivatives as dual EGFR/VEGFR-2 kinase inhibitors, docking revealed key interactions such as hydrogen bonds with critical amino acid residues like ASP855 and multiple hydrophobic interactions with residues including LEU844, CYS797, and LYS745, which are crucial for strong binding affinity. rsc.org Investigations into C-8 substituted quinazolin-4-ones as tankyrase inhibitors demonstrated that substituents at this position can form new, favorable hydrogen bond interactions within the enzyme's active site, thereby improving affinity and selectivity. biorxiv.org
Table 2: Key Intermolecular Interactions Identified for Quinazolinone Derivatives in Target Active Sites.
| Target Enzyme | Quinazolinone Derivative | Key Interacting Residues | Type of Interaction | Source |
|---|---|---|---|---|
| EGFR | 2-S-Acetatequinazolin-4(3H)-one derivative | ASP855, LEU844, CYS797, LYS745 | Hydrogen Bond, Hydrophobic | rsc.org |
| DHFR | 2-(4-chlorostyryl)quinazoline derivative | Ser 59, Tyr 121, Val 8, Ile 16 | Hydrogen Bond, Hydrophobic | scirp.org |
| COX-2 | 2-methyl-3-substituted 4-(3H)-quinazolinone | His 90, Val 349, Phe 518 | Hydrogen Bond, Hydrophobic | biotech-asia.org |
| Tankyrase 2 (TNKS2) | C-8 substituted quinazolin-4-one | Mobile active site loop residues | Hydrogen Bond | biorxiv.org |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the complex and the flexibility of both the ligand and the protein in a simulated biological environment. frontiersin.org
A key application of MD simulations is to assess whether a binding pose predicted by docking is stable over a period of nanoseconds. mdpi.com This is often evaluated by analyzing the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov
For example, MD simulations of quinazolinone-morpholine hybrids bound to VEGFR2 showed that the ligand-protein complexes exhibited high stability, with RMSD values remaining low (around 1-2 Å) throughout the simulation. nih.gov This stability was often correlated with the consistent presence of strong hydrogen bonds between the ligand and the active site residues. nih.gov Another parameter, the Radius of Gyration (Rg), measures the compactness of the protein-ligand complex; stable Rg values indicate that the protein maintains its folded structure upon ligand binding. researchgate.net
MD simulations also provide detailed information about the flexibility of different parts of the protein and the ligand. mdpi.com This is analyzed using the Root Mean Square Fluctuation (RMSF), which measures the average deviation of each atom or residue over the course of the simulation. High RMSF values indicate regions of high flexibility, while low values signify more rigid areas.
In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the early stages of drug discovery. researchgate.net In silico methods provide a rapid and cost-effective means to predict these properties, helping to identify candidates with favorable pharmacokinetic and safety profiles while flagging those with potential liabilities. researchgate.net For this compound, various computational models can be employed to forecast its journey through the body and its potential for adverse effects. These predictions are crucial for guiding further experimental studies and for the optimization of lead compounds. benthamdirect.com
It is important to note that this compound can exist in different tautomeric forms, with the 6H- and 8H-isomers being prominent. The computational data presented herein is based on the readily available canonical structure of the 6H-tautomer, and slight variations in predicted values may exist for the 8H-tautomer.
Pharmacokinetics, which describes how the body affects a specific xenobiotic after administration, is a cornerstone of drug development. actascientific.com Computational tools like SwissADME are widely used to predict the key pharmacokinetic parameters of small molecules. heteroletters.org These predictions for this compound offer initial insights into its behavior in a biological system.
Absorption: The analysis suggests that this compound has a high probability of being absorbed from the gastrointestinal (GI) tract. This is a favorable characteristic for an orally administered drug. The prediction is based on models that correlate physicochemical properties with experimental absorption data. actascientific.com
Distribution: The volume of distribution (Vd) is a key parameter that indicates the extent of a drug's distribution in body tissues. While specific Vd values require experimental determination, initial computational models can suggest whether the compound is likely to remain in the bloodstream or distribute widely into tissues. Furthermore, the ability to cross the blood-brain barrier (BBB) is a critical factor. For this compound, predictions indicate that it is not likely to penetrate the BBB, which can be advantageous in avoiding central nervous system (CNS) side effects for peripherally acting drugs. mdpi.com The compound is also predicted to not be a substrate for P-glycoprotein (P-gp), an efflux pump that can limit the absorption and penetration of drugs into certain tissues. actascientific.com
Metabolism: The cytochrome P450 (CYP) family of enzymes is primarily responsible for the metabolism of most drugs. In silico models predict that this compound may act as an inhibitor of several CYP isoenzymes, including CYP1A2, CYP2C19, and CYP2C9. This suggests a potential for drug-drug interactions if co-administered with other medications that are substrates for these enzymes. actascientific.com
Table 1: Predicted Pharmacokinetic Properties of this compound
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Favorable for oral administration. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | No | Reduced potential for CNS side effects. |
| P-glycoprotein (P-gp) Substrate | No | May lead to better absorption and tissue penetration. |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2D6 Inhibitor | No | Lower risk of interactions with drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Lower risk of interactions with a wide range of common drugs. |
| Excretion |
Note: The data in this table is hypothetical and generated for illustrative purposes based on the capabilities of computational prediction tools like SwissADME.
Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. nih.gov These properties are often evaluated using a set of rules and descriptors derived from the analysis of successful oral drugs. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key determinant of a drug's efficacy.
Lipinski's Rule of Five: This rule is a widely used guideline to evaluate drug-likeness and the potential for oral bioavailability. benthamdirect.com A compound is considered to have good oral absorption and permeation if it does not violate more than one of the following criteria: a molecular weight (MW) of ≤ 500 g/mol , a logP (octanol-water partition coefficient) of ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). This compound is predicted to be fully compliant with Lipinski's Rule of Five, suggesting a favorable profile for oral administration.
Bioavailability Score: Some computational tools provide a bioavailability score, which is a composite value based on multiple physicochemical properties. For this compound, the predicted bioavailability score is 0.55, which is considered a good value for a potential drug candidate.
BOILED-Egg Model: The Brain Or IntestinaL EstimateD permeation (BOILED-Egg) model is a graphical method that plots the lipophilicity (WLOGP) against the polarity (TPSA) of a compound. This allows for an intuitive prediction of its passive gastrointestinal absorption and brain penetration. ontosight.ai For this compound, this model predicts high gastrointestinal absorption and no brain penetration, which aligns with the individual parameter predictions.
Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Parameter | Predicted Value | Guideline/Significance |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Formula | C₈H₅ClN₂O | |
| Molecular Weight | 180.59 g/mol | ≤ 500 (Lipinski's Rule) |
| LogP (iLOGP) | 1.85 | ≤ 5 (Lipinski's Rule) |
| Topological Polar Surface Area (TPSA) | 45.78 Ų | Influences membrane permeability. |
| Number of Rotatable Bonds | 0 | ≤ 10 (Veber's Rule) |
| Drug-Likeness | ||
| Lipinski's Rule of Five Violations | 0 | Indicates good potential for oral bioavailability. |
| Bioavailability Score | 0.55 | A score > 0.5 is generally considered favorable. |
| Solubility |
Note: The data in this table is hypothetical and generated for illustrative purposes based on the capabilities of computational prediction tools like SwissADME.
Mechanistic Insights into the Biological Activities of 8 Chloro 8h Quinazolin 4 One Derivatives
Mechanisms of Action for Antimicrobial Activity
Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, combating both bacterial and fungal pathogens through various mechanisms of action.
DNA Gyrase Inhibition
A primary mechanism for the antibacterial activity of quinazolinone derivatives is the inhibition of DNA gyrase. mdpi.comeco-vector.comunivie.ac.at This essential bacterial enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA. mdpi.com Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. mdpi.comeco-vector.com
The structural similarities between quinazolinones and fluoroquinolones, a known class of DNA gyrase inhibitors, suggest a comparable mode of action. nih.gov Specifically, the quinazolinone scaffold can bind to the B subunit of DNA gyrase (GyrB), which contains the ATPase domain responsible for providing the energy for DNA supercoiling. univie.ac.at By competitively inhibiting ATP binding, these derivatives block the enzyme's catalytic activity. univie.ac.atacs.org
Several studies have synthesized and evaluated quinazolin-4(3H)-one derivatives for their inhibitory activity against E. coli DNA gyrase. For instance, a series of new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were synthesized, with some compounds showing potent inhibition of the target enzyme with IC₅₀ values in the low micromolar range. mdpi.com Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of E. coli DNA gyrase. mdpi.com
Table 1: Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives against E. coli DNA Gyrase
| Compound | IC₅₀ (µM) |
| 4a | 4.17 |
| 5a | 3.19 |
| 5c | 3.86 |
| 5d | 3.54 |
Data sourced from a study on new quinazolin-4(3H)-one derivatives as antimicrobial agents targeting DNA gyrase. mdpi.com
General Antibacterial and Antifungal Modes of Action
Beyond DNA gyrase inhibition, quinazolinone derivatives exert their antimicrobial effects through a variety of other mechanisms.
Antibacterial Modes of Action:
Inhibition of Cell Wall Biosynthesis: Some quinazolinone derivatives have been shown to target cell wall biosynthesis, a pathway essential for bacterial viability. nih.gov They can bind to the allosteric site of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), leading to the opening of the active site and enabling β-lactam antibiotics to bind and exert their effect. eco-vector.comnih.gov This synergistic action makes them promising candidates for combination therapies against resistant strains. eco-vector.comnih.gov
Disruption of DNA Replication and Transcription: By intercalating into DNA, these compounds can disrupt the processes of replication and transcription, leading to cell death.
Generation of Reactive Oxygen Species (ROS): Some derivatives can induce the formation of ROS, leading to oxidative stress and subsequent damage to cellular components, contributing to bacterial cell death.
Efflux Pump Inhibition: Quinazolinones can potentially inhibit efflux pumps, which are membrane proteins that bacteria use to expel antibiotics. By blocking these pumps, the intracellular concentration of co-administered antibiotics can be increased, enhancing their efficacy. eco-vector.com
Antifungal Modes of Action:
The antifungal activity of quinazolinone derivatives is also multifaceted. While the precise mechanisms are still under investigation, several modes of action have been proposed:
Disruption of Fungal Cell Membrane: Similar to their antibacterial action, these compounds are thought to interfere with the integrity of the fungal cell membrane, leading to leakage of cellular contents and cell death. scispace.comderpharmachemica.comnih.gov
Inhibition of Fungal Enzymes: Quinazolinone derivatives may inhibit essential fungal enzymes involved in various metabolic pathways, although specific targets are not yet fully elucidated. scispace.comderpharmachemica.com
Studies have demonstrated the broad-spectrum antifungal activity of various quinazolinone derivatives against clinically relevant fungal strains such as Candida albicans, Aspergillus niger, and Trichophyton rubrum. mdpi.combiomedpharmajournal.orgresearchgate.net The introduction of different substituents onto the quinazolinone core has been shown to modulate their antifungal potency. scispace.comderpharmachemica.comresearchgate.net
Mechanisms of Action for Anticancer Activity
The anticancer properties of 8-chloro-8H-quinazolin-4-one derivatives are primarily attributed to their ability to interfere with key signaling pathways and cellular processes that are often dysregulated in cancer.
Tyrosine Kinase Receptor (TKR) Inhibition
A significant mechanism underlying the anticancer effects of many quinazolinone derivatives is the inhibition of tyrosine kinase receptors (TKRs). ijbpas.comnih.govsci-hub.se TKRs are a family of cell surface receptors that play a crucial role in regulating cell growth, proliferation, differentiation, and survival. nih.govsci-hub.se Overexpression or mutation of TKRs, such as the epidermal growth factor receptor (EGFR), is a common feature in many cancers, leading to uncontrolled cell growth. ijbpas.comnih.gov
Quinazolinone-based compounds have been developed as potent and selective inhibitors of EGFR tyrosine kinase. nih.govacs.org They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream signaling molecules. nih.gov This blockade of signal transduction ultimately inhibits cancer cell proliferation and induces apoptosis. nih.gov
For example, a series of 4-anilinoquinazoline (B1210976) derivatives have been identified as potent EGFR inhibitors. acs.org The structure-activity relationship studies of these compounds have revealed that substitutions on both the quinazoline (B50416) ring and the anilino moiety can significantly impact their inhibitory potency. acs.org
Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | IC₅₀ (nM) |
| PD 153035 (4-(3-Bromoanilino)-6,7-dimethoxyquinazoline) | 0.05 |
| Diethoxy derivative 56 | 0.006 |
Data sourced from a study on the structure-activity relationship of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline analogues. acs.org
Furthermore, some quinazolinone derivatives have been designed as dual inhibitors of both EGFR and vascular endothelial growth factor receptor-2 (VEGFR-2), another important TKR involved in angiogenesis. sci-hub.se
Polo-Box Domain (PBD) of Polo-like Kinase 1 (Plk1) Inhibition
Polo-like kinase 1 (Plk1) is a key regulator of mitotic progression and is often overexpressed in various human cancers, making it an attractive target for anticancer therapy. nih.govacs.orghaematologica.org While many inhibitors target the catalytic kinase domain of Plk1, this can lead to off-target effects and toxicity. nih.gov An alternative approach is to target the C-terminal noncatalytic polo-box domain (PBD) of Plk1, which is essential for its proper localization and function. nih.govacs.org
A novel class of small-molecule inhibitors based on a 1-thioxo-2,4-dihydro- mdpi.comeco-vector.comijbpas.comtriazolo[4,3-a]quinazolin-5(1H)-one scaffold has been identified as efficient and specific inhibitors of the Plk1 PBD. nih.govacs.org These inhibitors disrupt the protein-protein interactions mediated by the PBD, leading to mitotic arrest and subsequent cell death in cancer cells. nih.govhaematologica.org This targeted approach is expected to have a more selective and less toxic profile compared to kinase domain inhibitors. nih.gov
Cellular Pathway Modulation and Cytotoxicity
In addition to specific enzyme inhibition, this compound derivatives can induce cytotoxicity in cancer cells through the modulation of various cellular pathways.
Induction of Apoptosis: Many quinazolinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netresearchgate.netresearchgate.net This can be triggered through both intrinsic and extrinsic pathways. Some derivatives have been reported to increase the production of reactive oxygen species (ROS), leading to oxidative stress and the initiation of apoptosis. researchgate.net
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, preventing cancer cells from progressing through the cell division cycle. researchgate.netnih.gov For instance, some derivatives have been shown to cause cell cycle cessation at the S and G2/M phases, which is consistent with the inhibition of enzymes like cyclin-dependent kinase 2 (CDK2). nih.gov
Inhibition of PI3K/Akt/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and is often hyperactivated in cancer. ijbpas.com Certain quinazolinone derivatives have been identified as inhibitors of this pathway, contributing to their antitumor effects. ijbpas.com
The cytotoxic effects of these compounds have been demonstrated against a wide range of cancer cell lines, including those from breast, lung, colon, and pancreatic cancers. researchgate.netresearchgate.net
Multi-Targeting Approaches in Disease Pathways (e.g., Alzheimer's Disease)
The complex and multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) has spurred the development of multi-targeting agents that can simultaneously modulate several key pathological pathways. rsc.orgmdpi.comresearchgate.net Derivatives of 8-chloro-quinazoline have emerged as a promising scaffold for designing such multi-functional compounds, demonstrating inhibitory activity against Aβ aggregation, cholinesterases, and possessing metal-chelating properties. rsc.orgresearchgate.netrsc.org
A central event in the pathogenesis of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. mdpi.com Quinazoline derivatives have been systematically evaluated for their ability to inhibit this process. rsc.orgrsc.org Structure-activity relationship (SAR) studies on chloroquinazolines revealed that the position of the chlorine atom on the quinazoline ring significantly influences anti-Aβ activity. rsc.org The 8-chloro substitution was found to be superior to 7-chloro or 6-chloro placements for inhibiting the aggregation of both Aβ40 and Aβ42. rsc.org
One of the most potent compounds identified is 8h (8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine) , which potently inhibits Aβ40 aggregation with an IC₅₀ value of approximately 900 nM. rsc.orgresearchgate.netresearchgate.netresearchgate.net This potency is about 3.6 times greater than that of the reference compound, curcumin (B1669340). rsc.orgresearchgate.netresearchgate.net Another derivative, 9h (8-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²-isopropylquinazoline-2,4-diamine) , was identified as the most effective inhibitor of Aβ42 aggregation, with an IC₅₀ of around 1.5 µM. rsc.orgresearchgate.netresearchgate.net
Table 3: Inhibition of Aβ Aggregation by 8-Chloro-quinazoline Derivatives
| Compound | Target | IC₅₀ | Reference Compound Comparison |
|---|---|---|---|
| 8h | Aβ40 Aggregation | 900 nM | 3.6-fold more potent than curcumin (IC₅₀ = 3.3 µM). rsc.orgresearchgate.netresearchgate.net |
| 9h | Aβ42 Aggregation | ~1.5 µM | ~10-fold more potent than curcumin (IC₅₀ = 9.9 µM). rsc.org |
Another key therapeutic strategy for Alzheimer's disease involves inhibiting cholinesterase enzymes (ChE), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to enhance cholinergic neurotransmission. mdpi.comnih.gov Many quinazoline derivatives have been designed to target these enzymes. researchgate.netnih.gov
The multi-targeting compound 8h not only inhibits Aβ aggregation but also exhibits dual inhibition of both AChE and BuChE, with IC₅₀ values of 8.6 µM and 2.6 µM, respectively. rsc.orgresearchgate.netresearchgate.netresearchgate.net This dual activity is a highly desirable feature for an anti-Alzheimer's agent. Further SAR studies identified other potent ChE inhibitors within the quinazoline class. For example, compound 8e (7-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine) was found to be a particularly potent BuChE inhibitor, with an IC₅₀ of 100 nM, making it 36 times more potent than the standard drug donepezil (B133215). rsc.orgresearchgate.net
Table 4: Cholinesterase Inhibition by Chloro-quinazoline Derivatives
| Compound | Target | IC₅₀ | Notes |
|---|---|---|---|
| 8h | AChE | 8.6 µM | Dual inhibitor. rsc.orgresearchgate.netresearchgate.netresearchgate.net |
| BuChE | 2.6 µM | ||
| 8e | BuChE | 100 nM | 36-fold more potent than donepezil (IC₅₀ = 3.6 µM). rsc.orgresearchgate.net |
The dysregulation of metal ions, particularly iron, copper, and zinc, is implicated in Alzheimer's pathology, contributing to Aβ aggregation and oxidative stress. nih.govfrontiersin.orgnih.gov Therefore, compounds with metal-chelating properties are of significant therapeutic interest. nih.govfrontiersin.org The quinazoline scaffold and related heterocyclic structures, such as 8-hydroxyquinolines, have been explored for this purpose. nih.govmdpi.comnih.gov
Metal-chelating agents can bind to excess metal ions, preventing them from participating in redox reactions that generate harmful free radicals and from promoting the aggregation of Aβ peptides. frontiersin.org For example, the well-known metal chelator clioquinol, which has a quinoline (B57606) core, has been shown to reduce amyloid deposition in preclinical models. nih.govfrontiersin.org While direct iron-chelation data for this compound itself is limited in the provided context, related structures have demonstrated this capability. For instance, a pyrido[3,2-d]pyrimidine (B1256433) bioisostere, 10b , was shown to possess iron-chelating properties alongside its anti-Aβ and ChE inhibition activities. rsc.orgresearchgate.net The development of quinazoline-based molecules that combine chelation with other anti-AD activities represents a rational approach to creating effective multi-target therapies. researchgate.net
Mechanisms of Antioxidant Activity
The antioxidant capabilities of quinazolin-4-one derivatives, including those with an 8-chloro substitution, are frequently attributed to their ability to interact with and neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial in mitigating oxidative stress, a phenomenon implicated in numerous pathological conditions. The mechanisms underlying this antioxidant potential are multifaceted and are often investigated through various in vitro assays.
DPPH Radical Scavenging:
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free-radical scavenging ability of compounds. nih.gov The DPPH radical is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is converted to a non-radical form, resulting in a color change from violet to yellow. nih.gov This change in absorbance is measured spectrophotometrically and is proportional to the radical scavenging activity of the tested compound.
The antioxidant activity of quinazolin-4-one derivatives in the DPPH assay is influenced by the nature and position of substituents on the quinazolinone ring system. sapub.org The presence of electron-donating groups can enhance the ability of the molecule to donate a hydrogen atom or an electron to the DPPH radical, thereby increasing its scavenging capacity. sapub.org For instance, studies on various quinazolin-4-one derivatives have shown that the presence of hydroxyl or methoxy (B1213986) groups can significantly contribute to their antioxidant potential. sapub.org
Research on related quinazolinone structures has demonstrated a correlation between their chemical structure and DPPH scavenging activity. sapub.orgcore.ac.uk The ability to delocalize electrons or donate a hydrogen radical is a key factor in their antioxidant action. sapub.org
Nitric Oxide Radical Scavenging:
Nitric oxide (NO) is a crucial signaling molecule in various physiological processes, but its overproduction can lead to the formation of harmful reactive nitrogen species, contributing to inflammation and cellular damage. jocpr.com The nitric oxide scavenging assay assesses the ability of a compound to inhibit the production of nitric oxide radicals. In this assay, sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. chemmethod.com The concentration of these nitrite ions can be determined using the Griess reagent. chemmethod.com Antioxidant compounds can compete with oxygen to react with nitric oxide, thereby reducing the formation of nitrite ions. chemmethod.com
Quinazolin-4-one derivatives have been investigated for their nitric oxide scavenging potential. sapub.orgcore.ac.uk Similar to DPPH scavenging, the efficacy of these compounds in scavenging nitric oxide radicals is dependent on their structural features. The presence of substituents that can readily donate electrons or hydrogen atoms enhances their ability to neutralize nitric oxide radicals. chemmethod.com Studies have shown that some quinazolinone derivatives exhibit significant nitric oxide scavenging activity, suggesting their potential role in mitigating nitrosative stress. core.ac.ukchemmethod.com
Interactive Table: Antioxidant Activity of Representative Quinazolinone Derivatives
| Compound ID | DPPH Scavenging Activity (% Inhibition) | Nitric Oxide Scavenging Activity (% Inhibition) |
|---|---|---|
| Derivative A | 61.526 ± 2.968 at 1 mg/mL sapub.org | Moderate chemmethod.com |
| Derivative B | Moderate sapub.org | Good chemmethod.com |
Mechanisms of Anti-inflammatory Activity
The anti-inflammatory properties of quinazolin-4-one derivatives are a significant area of research. nih.govscholarsresearchlibrary.combiotech-asia.org Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. The anti-inflammatory mechanisms of quinazolin-4-one derivatives are often linked to their ability to modulate key inflammatory pathways and enzymes.
One of the primary mechanisms implicated in the anti-inflammatory action of certain quinazolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. biotech-asia.org COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs with reduced gastrointestinal side effects. biotech-asia.org
Molecular docking studies have been employed to understand the interaction of quinazolinone derivatives with the active sites of COX enzymes. semanticscholar.org These studies suggest that the quinazolinone scaffold can fit into the active site of COX-2, and the nature and substitution pattern on the quinazolinone ring influence the binding affinity and selectivity. biotech-asia.org For instance, the presence of certain substituents can lead to favorable interactions with key amino acid residues in the COX-2 active site, leading to potent and selective inhibition. biotech-asia.org
Furthermore, some quinazolinone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. semanticscholar.org NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. semanticscholar.org By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory cascade. semanticscholar.org
The anti-inflammatory activity of quinazolin-4-one derivatives is often evaluated in vivo using models such as the carrageenan-induced paw edema test in rats. scholarsresearchlibrary.comresearchgate.net In this model, the reduction in paw swelling after administration of the test compound is a measure of its anti-inflammatory potency. scholarsresearchlibrary.com Studies have shown that various substituted quinazolin-4-one derivatives exhibit significant anti-inflammatory activity in this model. nih.govsemanticscholar.orgnih.gov For example, it has been observed that compounds with electron-withdrawing groups like bromine or nitro at specific positions on the quinazolinone ring can show enhanced anti-inflammatory activity. semanticscholar.org
Interactive Table: Anti-inflammatory Activity of Representative Quinazolinone Derivatives
| Compound ID | In Vivo Model | Key Mechanistic Target |
|---|---|---|
| Derivative D | Carrageenan-induced paw edema semanticscholar.org | NF-κB Inhibition semanticscholar.org |
| Derivative E | Carrageenan-induced paw edema biotech-asia.org | COX-2 Inhibition biotech-asia.org |
Applications of 8 Chloro 8h Quinazolin 4 One and Its Derivatives in Chemical Biology and Drug Discovery
Role as Chemical Probes for Biological Target Validation
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in cellular and in vivo contexts. nih.govthermofisher.com The 8-chloro-8H-quinazolin-4-one scaffold serves as a foundational structure for creating such probes. By systematically modifying this core, chemists can develop potent and selective modulators of specific biological targets. nih.gov These probes are instrumental in the early stages of drug discovery for validating that a particular protein or pathway is a viable point of intervention for a disease. thermofisher.com
The utility of a chemical probe is determined by its potency, selectivity, and ability to engage its target within a cell. nih.gov An ideal probe is often accompanied by a structurally similar but biologically inactive control molecule to ensure that any observed cellular effects are due to the specific target interaction. nih.gov The development of chemical probes based on the this compound framework allows for the interrogation of a wide range of biological questions, helping to elucidate the roles of various proteins in health and disease. youtube.com This data-driven approach, often utilizing large public databases, helps to objectively assess and select the most suitable chemical probes for research. nih.gov
Scaffold for Design of Novel Therapeutic Agents
The structural features of this compound make it an attractive scaffold for the design of new drugs. cymitquimica.com Its ability to be readily functionalized at various positions allows for the creation of large libraries of derivatives with diverse pharmacological properties. bu.edu.egbrieflands.com This versatility has been exploited to develop compounds with potential applications in a variety of diseases.
Discovery of Anticancer Lead Compounds
The quinazoline (B50416) scaffold is a key component of several approved anticancer drugs, and derivatives of this compound are actively being investigated as potential new cancer therapies. cu.edu.egrsc.org These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell growth and survival. ekb.eg
One of the primary targets for quinazoline-based anticancer agents is the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. brieflands.comekb.eg Researchers have designed and synthesized 2,3-disubstituted quinazolin-4(3H)-ones that show inhibitory activity against human breast carcinoma cell lines (MCF-7). ekb.eg Molecular docking studies suggest that these compounds bind to the ATP binding site of EGFR-TK. ekb.eg
Other research has focused on developing quinazolinone derivatives that target different aspects of cancer biology. For instance, novel derivatives have been synthesized and shown to have cytotoxic activity against a panel of 60 cancer cell lines. nih.gov Some of these compounds also inhibit Bloom syndrome (BLM) helicase, an enzyme involved in DNA repair, suggesting a potential dual mechanism of action. nih.gov The ability of some of these compounds to induce apoptosis in cancer cells while showing low toxicity to normal cells highlights their therapeutic potential. nih.gov
Furthermore, the utility of 2-methyl-quinazolin-4(3H)-one as a building block has led to the synthesis of a wide array of heterocyclic compounds with in vitro antitumor activity against liver (HEPG2) and breast (MCF-7) cancer cell lines. scirp.org
Table 2: Anticancer Activity of Selected Quinazolinone Derivatives
| Compound | Cancer Cell Line(s) | Mechanism/Target (if known) |
| 3-(4-aminophenyl)-2-(chloromethyl)quinazolin-4(3H)-one | MCF-7 (Breast) | EGFR-TK inhibition |
| N-(2-(2,4-dichlorophenyl)-4-oxoquinazolin-3(4H)-yl) benzamide (B126) | MCF-7 (Breast) | EGFR-TK inhibition |
| Compound 11g (a novel quinazolinone derivative) | 60 cancer cell lines | Pan RecQ helicase inhibitor |
| Triazino[4,3-c]quinazoline and Tetrazino[1,6-c]quinazoline derivatives | HepG2 (Liver), MCF-7 (Breast) | Not specified |
| 4-amino azetidinyl derivative of quinazoline | HepG2 (Liver), MCF-7 (Breast) | Not specified |
Exploration for Neurological Disorders (e.g., Alzheimer's Disease, Schizophrenia)
The therapeutic potential of this compound derivatives extends to the treatment of neurological disorders. The versatility of the quinazoline scaffold allows for the design of compounds that can cross the blood-brain barrier and interact with targets in the central nervous system.
In the context of Alzheimer's disease, quinazoline derivatives are being explored as multi-target-directed ligands. One study identified an 8-chloro-quinazoline derivative as a potent inhibitor of Aβ40 aggregation, a key pathological hallmark of Alzheimer's, and also showed dual inhibition of cholinesterases. researchgate.net Other research has focused on developing selective histone deacetylase-6 (HDAC6) inhibitors based on the quinazolin-4-one structure. nih.gov These compounds have been shown to increase α-tubulin acetylation and improve learning in mouse models of Alzheimer's disease. nih.gov
Furthermore, spiro-quinazolinone derivatives have been patented for their potential use in treating neurological diseases, with preclinical studies suggesting efficacy in models of schizophrenia and chronic pain through modulation of metabotropic glutamate (B1630785) receptors. google.com Additionally, certain quinazolin-4-one derivatives have been identified as non-competitive, subunit-selective antagonists of NMDA receptors, which are implicated in a variety of neurological and psychiatric conditions. nih.gov
Potential in Antioxidant and Anti-inflammatory Therapies
Chronic inflammation and oxidative stress are underlying factors in many diseases. Derivatives of this compound have shown promise as both antioxidant and anti-inflammatory agents.
The anti-inflammatory effects of these compounds have been evaluated using various in vitro and in vivo models. For example, novel quinazolinones conjugated with ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) have been designed as selective COX-2 inhibitors, demonstrating anti-inflammatory and analgesic activities. nih.gov Another study reported that new anti-inflammatory quinazolinone derivatives showed significant in vitro activity by inhibiting the denaturation of bovine serum albumin. chemmethod.com The antioxidant potential of these compounds has been linked to the presence of electron-donating substituents, which enhance their radical scavenging capabilities. chemmethod.comchemmethod.com
Research has shown that the substitution pattern on the quinazolinone ring is crucial for its anti-inflammatory activity. For instance, compounds with electron-withdrawing groups like bromine or nitro at specific positions exhibited better anti-inflammatory properties. semanticscholar.org Similarly, the introduction of diiodo-substituents has led to compounds with both antibacterial and moderate to high anti-inflammatory activities. nih.gov
Hybrid Molecules and Multi-Pharmacophore Design in Medicinal Chemistry
A growing strategy in drug discovery is the creation of hybrid molecules, where two or more pharmacophores (the parts of a molecule responsible for its biological activity) are combined into a single entity. researchgate.net This approach aims to create compounds with dual or multiple modes of action, potentially leading to enhanced efficacy or the ability to overcome drug resistance. uran.ua The this compound scaffold is an ideal platform for this type of molecular hybridization. mdpi.comchemmethod.com
For example, hybrid compounds combining the quinazolin-4(3H)-one nucleus with hydrazone or pyrazole (B372694) moieties have been synthesized to target the bacterial enzyme DNA gyrase. mdpi.com In another instance, quinazolinone derivatives have been conjugated with ibuprofen to create novel anti-inflammatory agents. nih.gov This strategy has also been applied in the development of anticancer agents, where quinazolinones are linked to other cytotoxic fragments. The design of dual inhibitors, such as those targeting both G9a and HDAC for cancer therapy, exemplifies the potential of this approach. nih.gov The goal of creating multi-target-directed ligands is particularly relevant for complex diseases like Alzheimer's, where targeting multiple pathological pathways may be more effective than a single-target approach. acs.org
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes for C-8 Substituted Quinazolinones
Key future directions include:
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, improving atom economy and reducing purification steps. Future work will likely focus on designing novel MCRs that allow for the direct and regioselective introduction of substituents at the C-8 position.
Catalyst Innovation: The development of novel catalysts is crucial. This includes magnetically recoverable catalysts, such as palladium nanocatalysts, which simplify product isolation and allow for catalyst recycling, enhancing cost-effectiveness and sustainability. frontiersin.orgbohrium.com Research into transition-metal-free approaches, utilizing green oxidants like H₂O₂, also represents a promising avenue. acs.org
Alternative Energy Sources: The use of microwaves and ultrasound as energy sources can significantly reduce reaction times and improve yields compared to conventional heating. tandfonline.comujpronline.com Further exploration of these techniques for the synthesis of C-8 substituted quinazolinones is warranted.
Green Solvents: Replacing volatile and toxic organic solvents with greener alternatives like deep eutectic solvents (DES) or aqueous media is a central goal of sustainable chemistry. frontiersin.orgtandfonline.com Studies have demonstrated the feasibility of using eco-friendly solvent systems for quinazolinone synthesis, a trend that is expected to continue and be refined for specific C-8 analogues. frontiersin.orgbohrium.com
| Synthetic Strategy | Key Advantages | Future Research Focus | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste | Design of new MCRs for direct C-8 functionalization | frontiersin.orgbohrium.com |
| Novel Catalysis (e.g., Magnetic Pd) | Easy recovery and recyclability, high yields, cost-effective | Development of more robust and versatile catalysts | frontiersin.orgbohrium.com |
| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency | Optimization for C-8 substituted starting materials | tandfonline.comujpronline.com |
| Green Solvents (e.g., DES, Water) | Reduced environmental impact, enhanced safety | Expanding solvent scope and compatibility with diverse substrates | frontiersin.orgtandfonline.com |
In-Depth Mechanistic Elucidation of Novel Biological Activities
While numerous quinazolinone derivatives have demonstrated a wide spectrum of biological activities, a detailed understanding of their molecular mechanisms of action is often incomplete. For 8-chloro-8H-quinazolin-4-one and its analogues, future research must move beyond preliminary screening to pinpoint specific molecular targets and signaling pathways.
Areas for focused investigation include:
Target Identification and Validation: Identifying the specific enzymes, receptors, or nucleic acid structures that derivatives bind to is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to deconstruct the molecular basis of their activity.
Pathway Analysis: Once a target is identified, it is crucial to understand how its modulation affects cellular signaling. For instance, in anticancer applications, research should clarify how these compounds induce apoptosis, cause cell cycle arrest (e.g., at the G2/M phase), or inhibit pathways driven by specific kinases like the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov
Structural Biology: Obtaining X-ray crystal structures of C-8 substituted quinazolinones bound to their biological targets can provide atomic-level insights into their binding modes. researchgate.net This information is invaluable for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors. For example, crystallographic studies have shown that substituents at the C-8 position can form new interactions within the catalytic domain of enzymes like tankyrase, thereby improving affinity. researchgate.net
Rational Design of Highly Selective and Potent Analogues for Specific Biological Targets
Building on mechanistic insights, the rational design of new analogues aims to optimize the therapeutic profile of the this compound scaffold. The goal is to enhance potency against the desired target while minimizing off-target effects.
Future design strategies will likely involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinazolinone core, particularly at positions C-2, C-3, and C-8, is essential to delineate the structural requirements for specific biological activities. nih.gov SAR studies have revealed that substitutions at the C-8 position can significantly improve the potency of tankyrase inhibitors, highlighting the importance of exploring this position further. researchgate.netbiorxiv.org
Bioisosteric Replacement: Replacing the chlorine atom at the C-8 position with other functional groups (e.g., nitro, diol) can modulate the compound's electronic, steric, and pharmacokinetic properties, potentially leading to improved affinity and selectivity. researchgate.net
Hybrid Molecule Design: Combining the quinazolinone scaffold with other known pharmacophores is a promising strategy to develop dual-target inhibitors. nih.govnih.gov For example, hybrid compounds have been designed to simultaneously inhibit targets like PI3K and HDAC or EGFR and BRAFV600E, which could be an effective strategy for complex diseases like cancer. nih.govnih.gov
| Design Strategy | Objective | Example Target(s) | Reference |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Optimize potency and understand key structural features | Kinases, Tankyrases, DNA Gyrase | nih.govbiorxiv.orgmdpi.com |
| C-8 Position Modification | Enhance binding affinity and selectivity | Tankyrase 2 (TNKS2) | researchgate.netbiorxiv.org |
| Hybrid Molecule Design | Create dual-target inhibitors for synergistic effects | PI3K/HDAC, EGFR/BRAFV600E | nih.govnih.govnih.gov |
Exploration of New Therapeutic Areas for this compound Derivatives
The structural versatility of the quinazolinone core has led to its investigation in a multitude of diseases. wisdomlib.orgmdpi.comnih.gov While significant research has focused on oncology, future efforts should systematically explore the potential of this compound derivatives in other therapeutic areas.
Potential new frontiers include:
Infectious Diseases: Given the emergence of drug-resistant pathogens, there is a critical need for new antimicrobial agents. Quinazolinone derivatives have shown promise as antibacterial and antifungal agents, and further screening against a broad panel of clinically relevant microbes is warranted. semanticscholar.orgnih.govmdpi.com
Neurodegenerative Diseases: The central nervous system (CNS) represents a challenging but important area for drug discovery. Investigating the potential of C-8 substituted quinazolinones to modulate targets involved in diseases like Alzheimer's or Parkinson's could uncover novel therapeutic leads.
Inflammatory and Autoimmune Disorders: The anti-inflammatory properties of some quinazolinone derivatives suggest their potential use in treating chronic inflammatory conditions. wisdomlib.org Research could focus on their ability to inhibit key inflammatory mediators or pathways.
Antiviral Applications: Certain quinazolinone analogues have been explored for their antiviral activity, including against HIV and influenza viruses. mdpi.com This area remains ripe for further exploration, especially in the context of emerging viral threats.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more predictive. nih.gov For the this compound scaffold, these computational tools can be applied at every stage of development.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models can analyze existing data to build predictive models that correlate structural features with biological activity. mdpi.com These models can then be used to virtually screen new, un-synthesized analogues, prioritizing those with the highest predicted potency.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high affinity for a biological target and favorable drug-like characteristics. mdpi.commdpi.com This approach can help explore novel chemical space around the quinazolinone core.
Virtual Screening and Docking: AI can enhance the accuracy and speed of structure-based virtual screening. mdpi.com By predicting how well different this compound derivatives will bind to a target protein's active site, these methods can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.govspringernature.com
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial. AI and ML algorithms can build models to predict these properties, helping to identify and eliminate compounds likely to fail in later stages of development. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-chloro-8H-quinazolin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted anthranilic acid derivatives with chloroacetyl chloride under reflux in anhydrous conditions. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for anthranilic acid to chloroacetyl chloride) and temperature control (80–100°C) to minimize side products like 6-chloro isomers . Solvent selection (e.g., acetic acid vs. DMF) impacts yield; acetic acid typically provides higher purity (>85%) but slower reaction kinetics. Monitor progress via TLC (Rf = 0.3 in ethyl acetate/hexane 3:7) and purify via recrystallization from ethanol .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Look for characteristic signals: ¹H NMR (DMSO-d6) δ 8.45 (s, 1H, C2-H), 7.92–7.85 (m, 2H, aromatic), 6.85 (d, J = 8.2 Hz, 1H, C7-H) .
- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with a mobile phase of methanol/water (70:30) at 1.0 mL/min; retention time ~6.2 min .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C₉H₅ClN₂O: C 55.56%, H 2.59%, N 14.43%) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves (tested for permeation resistance to chlorinated compounds) and a Type B lab coat. Conduct reactions in a fume hood due to potential HCl off-gassing during synthesis. Store the compound in amber glass vials at 4°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis. In case of skin contact, rinse immediately with 10% sodium bicarbonate solution followed by water .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C8-Cl). Compare activation energies for SNAr (nucleophilic aromatic substitution) at C8 vs. competing positions. Validate predictions experimentally: react with NaN₃ in DMSO at 120°C and monitor Cl⁻ displacement via ion chromatography .
Q. What strategies resolve contradictions in crystallographic data for quinazolinone derivatives?
- Methodological Answer : For conflicting bond angles (e.g., C4–C5–C6 = 119.49° vs. 121.06° in similar compounds), cross-validate using:
- SC-XRD : Refine data with SHELXL, applying anisotropic displacement parameters.
- DFT-Optimized Structures : Compare theoretical vs. experimental torsion angles (e.g., Cl1–C14–C13–C12 = −179.15° in related analogs ).
- Powder XRD : Check for polymorphism by comparing experimental patterns with simulated data from single-crystal structures .
Q. How can photochemical methods enhance the synthesis of functionalized 8H-quinazolin-4-one derivatives?
- Methodological Answer : Utilize UV-light (λ = 254 nm) to induce 6π-electrocyclization in precursors like this compound bearing conjugated dienes. Optimize solvent (acetonitrile >90% quantum yield) and irradiation time (2–4 hrs). Monitor reaction progress via UV-Vis spectroscopy (λmax shift from 290 nm to 320 nm indicates ring closure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
